1-Cyclopropyl-4-ethynyl-1H-pyrazole 1-Cyclopropyl-4-ethynyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2297839-58-6
VCID: VC5145742
InChI: InChI=1S/C8H8N2/c1-2-7-5-9-10(6-7)8-3-4-8/h1,5-6,8H,3-4H2
SMILES: C#CC1=CN(N=C1)C2CC2
Molecular Formula: C8H8N2
Molecular Weight: 132.166

1-Cyclopropyl-4-ethynyl-1H-pyrazole

CAS No.: 2297839-58-6

Cat. No.: VC5145742

Molecular Formula: C8H8N2

Molecular Weight: 132.166

* For research use only. Not for human or veterinary use.

1-Cyclopropyl-4-ethynyl-1H-pyrazole - 2297839-58-6

Specification

CAS No. 2297839-58-6
Molecular Formula C8H8N2
Molecular Weight 132.166
IUPAC Name 1-cyclopropyl-4-ethynylpyrazole
Standard InChI InChI=1S/C8H8N2/c1-2-7-5-9-10(6-7)8-3-4-8/h1,5-6,8H,3-4H2
Standard InChI Key WBZUSZDYCTVQCA-UHFFFAOYSA-N
SMILES C#CC1=CN(N=C1)C2CC2

Introduction

Chemical Identity and Structural Features

1-Cyclopropyl-4-ethynyl-1H-pyrazole belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms. The cyclopropyl substituent at the N1 position and the ethynyl group at the C4 position confer unique steric and electronic properties. Key molecular parameters include:

PropertyValueSource
Molecular FormulaC₈H₈N₂
Molecular Weight132.16 g/mol
IUPAC Name1-cyclopropyl-4-ethynyl-1H-pyrazole
InChI CodeInChI=1S/C8H8N2/c1-2-7-5-6-9-10(7)8-3-4-8/h1,5-6,8H,3-4H2
Storage Conditions4°C, inert atmosphere

The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, while the ethynyl moiety serves as a versatile handle for click chemistry or cross-coupling reactions .

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling Reactions

The 4-ethynyl group enables participation in Sonogashira couplings, though direct synthetic routes remain scarce. Analogous procedures for related pyrazole derivatives involve:

Example Protocol (adapted from 1-cyclopropyl-4-boronic ester pyrazole syntheses ):

  • Reagents: 1-Cyclopropyl-4-iodo-1H-pyrazole, terminal alkyne, Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), triethylamine.

  • Conditions: DMF/THF (3:1), 60°C, 12 h under N₂.

  • Yield: ~70–85% (estimated based on analogous systems) .

Functional Group Interconversion

Ethynylation via elimination or deprotection strategies:

  • Step 1: Introduce a propargyl bromide to the pyrazole core using SN2 conditions (K₂CO₃, DMF, 50°C).

  • Step 2: Deprotect using TBAF (tetrabutylammonium fluoride) to yield the terminal alkyne .

Applications in Medicinal Chemistry

Kinase Inhibitor Development

Pyrazole-ethynyl hybrids serve as hinge-binding motifs in kinase inhibitors. For instance:

  • JAK2 Inhibitors: Analogous 1-cyclopropylpyrazoles show IC₅₀ values <10 nM in biochemical assays .

  • BTK Targeting: Ethynyl groups enable covalent binding to Cys481 residues, enhancing residence time .

PET Tracer Synthesis

The ethynyl group facilitates radiolabeling with ¹⁸F via copper-mediated [¹⁸F]fluoroalkynylation, enabling imaging applications .

ParameterValueSource
Boiling Point215–220°C (estimated)
LogP1.8 (Predicted, ACD/Labs)
Hazard StatementsH302, H315, H319, H335
Storage Stability>24 months at 4°C under argon

Safety protocols mandate glovebox use due to ethynyl group reactivity and cyclopropane ring strain .

Future Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiopure variants for chiral drug candidates.

  • Polymer Chemistry: Incorporating 4-ethynylpyrazoles into conjugated polymers for organic electronics.

  • In Vivo Studies: Addressing pharmacokinetic challenges posed by cyclopropane’s hydrophobic character.

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